molecular formula C25H26N2O B10880214 Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone

Cat. No.: B10880214
M. Wt: 370.5 g/mol
InChI Key: IVTLASKJODHGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone is a complex organic compound that features a biphenyl group linked to a piperazine moiety via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction, where a halogenated benzene reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Piperazine Derivative Synthesis: The piperazine derivative can be prepared by reacting piperazine with 3-methylbenzyl chloride under basic conditions.

    Coupling Reaction: The final step involves coupling the biphenyl group with the piperazine derivative using a methanone bridge. This can be achieved through a Friedel-Crafts acylation reaction, where the biphenyl group reacts with the piperazine derivative in the presence of an acyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the methanone bridge, converting it to a secondary alcohol.

    Substitution: The aromatic rings in the biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Secondary alcohols from the reduction of the methanone bridge.

    Substitution: Nitro or halogenated derivatives of the biphenyl group.

Scientific Research Applications

Chemistry

In chemistry, Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets, including enzymes and receptors. Its piperazine moiety is known to enhance binding affinity and specificity.

Medicine

Medically, this compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating neurological disorders and infections. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system drugs.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its stable biphenyl structure.

Mechanism of Action

The mechanism of action of Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as G-protein coupled receptors or ion channels. The piperazine moiety enhances its binding affinity, while the biphenyl group provides structural stability. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-4-yl[4-(4-nitrophenyl)piperazin-1-yl]methanone
  • Phenyl[4-(phenylsulfonyl)piperazin-1-yl]methanone
  • (4-methyl-piperazin-1-yl)-piperidin-4-yl-methanone

Uniqueness

Biphenyl-4-yl[4-(3-methylbenzyl)piperazin-1-yl]methanone is unique due to the presence of the 3-methylbenzyl group, which can influence its binding properties and biological activity. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C25H26N2O

Molecular Weight

370.5 g/mol

IUPAC Name

[4-[(3-methylphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C25H26N2O/c1-20-6-5-7-21(18-20)19-26-14-16-27(17-15-26)25(28)24-12-10-23(11-13-24)22-8-3-2-4-9-22/h2-13,18H,14-17,19H2,1H3

InChI Key

IVTLASKJODHGSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.